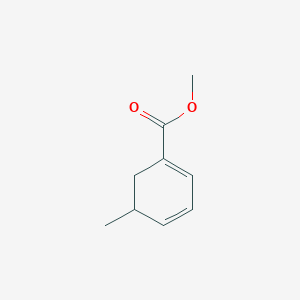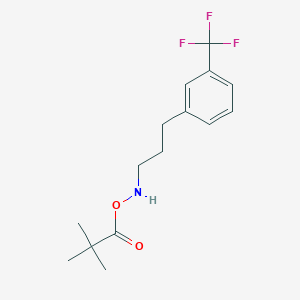
O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine is a chemical compound with the following properties:
Empirical Formula: CHNO · CHFOS
CAS Number: 1293990-73-4
Molecular Weight: 267.22 g/mol
Preparation Methods
Synthetic Routes:: The preparation of O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine involves the following steps:
Starting Material: N-Boc hydroxylamine (N-Boc = tert-butoxycarbonyl)
Reaction: The reaction proceeds in dichloromethane (CHCl) with triethylamine as a base.
Product: this compound is obtained.
Industrial Production Methods:: Industrial-scale production methods may vary, but the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine undergoes various reactions:
Scientific Research Applications
O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine finds applications in:
Chemistry: As a versatile reagent for introducing unprotected amino groups into various feedstock compounds.
Biology and Medicine: Its potential biological applications are still under investigation.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
While O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine is unique in its structure, similar compounds include other hydroxylamine derivatives used in organic synthesis and catalysis.
Properties
Molecular Formula |
C15H20F3NO2 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]propylamino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20F3NO2/c1-14(2,3)13(20)21-19-9-5-7-11-6-4-8-12(10-11)15(16,17)18/h4,6,8,10,19H,5,7,9H2,1-3H3 |
InChI Key |
DHYYLQBMPIVNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ONCCCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


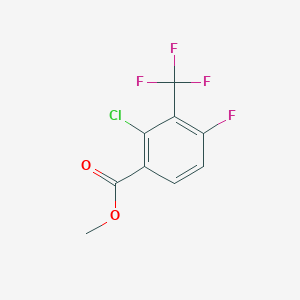

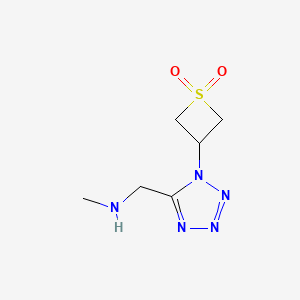
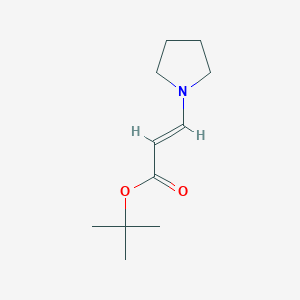
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
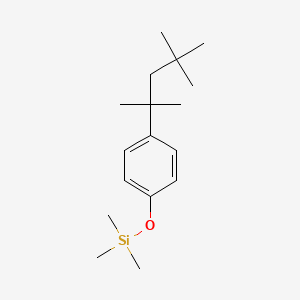
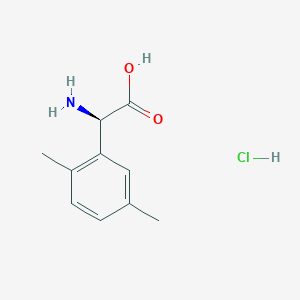

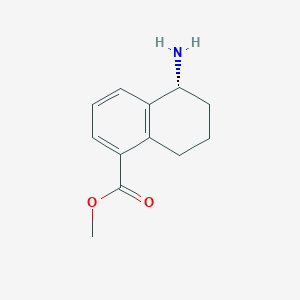
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
